molecular formula C16H18N2O4S B7694393 2-(N-(2-Methoxy-5-methylphenyl)sulfonylanilino)acetamide CAS No. 791805-25-9

2-(N-(2-Methoxy-5-methylphenyl)sulfonylanilino)acetamide

Cat. No. B7694393
CAS RN: 791805-25-9
M. Wt: 334.4 g/mol
InChI Key: MJLSSRZCYDILMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(N-(2-Methoxy-5-methylphenyl)sulfonylanilino)acetamide” is a chemical compound with the linear formula C10H13NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COC1=CC=C(C)C=C1NC(C)=O . This indicates that the compound contains a methoxy group (OCH3) and a methyl group (CH3) attached to a benzene ring, which is further connected to an acetamide group (CH3CONH2).


Physical And Chemical Properties Analysis

The compound has a molecular weight of 438.539 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available sources.

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle it with care and take necessary safety precautions.

Future Directions

While specific future directions for this compound are not mentioned, it is part of a collection of unique chemicals provided to early discovery researchers . This suggests that it may have potential applications in various fields of research.

properties

IUPAC Name

2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-12-8-9-14(22-2)15(10-12)23(20,21)18(11-16(17)19)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLSSRZCYDILMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-Phenyl2-methoxy-5-methylbenzenesulfonamido)acetamide

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